molecular formula C8H8INO B7463930 2-(3-Iodophenyl)acetamide

2-(3-Iodophenyl)acetamide

Cat. No.: B7463930
M. Wt: 261.06 g/mol
InChI Key: RYTRKARNTJYVJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Iodo-substituted Aromatic Acetamides in Organic Synthesis

Iodo-substituted aromatic acetamides are a class of compounds highly valued in organic synthesis for their reactivity and utility as building blocks. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodine an excellent leaving group in a variety of cross-coupling reactions. This reactivity is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures.

Aromatic iodides, including iodo-acetamides, are key substrates in numerous palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. researchgate.net For instance, the Sonogashira coupling of N-(2-iodophenyl)acetamide with terminal alkynes is a documented method for creating new carbon-carbon bonds to build more elaborate structures. researchgate.net These reactions are fundamental in synthesizing pharmaceuticals and bioactive materials. researchgate.net

The synthesis of iodoacetamides can be achieved through the iodination of acetamide (B32628) derivatives using reagents like molecular iodine in the presence of an oxidizing agent such as iodic acid. bldpharm.com Such methods provide access to a range of iodinated aromatic compounds that serve as crucial intermediates for further chemical exploration.

Significance of Iodine as a Functional Group in Molecular Design

The iodine atom in 2-(3-Iodophenyl)acetamide is not merely a reactive handle for synthesis; it is a critical functional group that imparts specific properties to a molecule, a feature increasingly recognized in molecular design.

Halogen Bonding: Iodine's large size and electropositive polar region (σ-hole) allow it to act as a halogen bond donor. This non-covalent interaction, similar in nature to a hydrogen bond, is a powerful tool in crystal engineering and medicinal chemistry for controlling molecular conformation and binding to biological targets.

Bioisosterism and Pharmacokinetics: In drug design, an iodine atom can serve as a bioisostere for other groups, influencing the molecule's size, lipophilicity, and metabolic stability. Its large atomic radius can provide steric bulk, which can be optimized to enhance binding affinity to a specific receptor or enzyme.

Medical Imaging: Radioisotopes of iodine (like ¹²³I, ¹²⁴I, and ¹³¹I) are extensively used in nuclear medicine for both diagnostic imaging (SPECT and PET scans) and radiotherapy. sci-hub.box Molecules containing an iodine atom, such as analogues of this compound, can be developed as agents for these applications. For example, prosthetic groups designed for the radioiodination of antibodies often incorporate an iodophenyl moiety to improve in vivo stability.

Academic Context of this compound and its Analogues

The academic and industrial significance of this compound is best understood by examining the research conducted on its direct derivatives and analogues. These studies highlight how the this compound core structure serves as a fundamental component for creating novel compounds with potent biological activities.

One area of significant research is in the development of anticancer agents. A notable analogue, N-(3-iodophenyl)-2,2-dichloroacetamide , has been identified as a promising lead compound with the ability to induce cancer cell apoptosis. researchgate.net In another study, a more complex derivative, (E)-N-(3-Iodophenyl)-2-(1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide , was synthesized and evaluated as a potent anticancer agent, demonstrating the utility of the iodophenylacetamide scaffold in constructing molecules with significant therapeutic potential. evitachem.com

The this compound framework is also crucial in the field of radiopharmaceuticals. The bifunctional conjugate 2-(3-iodophenyl)-N-(4-isothiocyanatobenzyl)acetamide was developed as a novel prosthetic group for the radioiodination of antibodies. This compound was designed to improve the in vivo stability of radio-labeled antibodies used in medical applications, showcasing a sophisticated application of the core structure.

Furthermore, various other analogues have appeared in scientific literature and chemical catalogues, indicating a broader interest in this structural motif for creating diverse chemical libraries for drug discovery and other research purposes. These include compounds where the acetamide nitrogen is part of a larger heterocyclic system or where other functional groups are attached. Current time information in Bangalore, IN.

Below is a data table of selected analogues and related compounds, illustrating the chemical diversity built upon the this compound theme.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Research Context
2-(3-Iodophenyl)acetic acid C₈H₇IO₂262.04Precursor for synthesis nih.govsigmaaldrich.com
N-(3-Iodophenyl)acetamide C₈H₈INO261.06Related chemical intermediate evitachem.com
2-Chloro-N-(3-iodophenyl)acetamide C₈H₇ClINO295.51Chemical intermediate
N-(3-Iodophenyl)-2,2-dichloroacetamide C₈H₆Cl₂INO330.00Anticancer research researchgate.net
2-(3-Iodophenyl)-N-(4-isothiocyanatobenzyl)acetamide C₁₆H₁₃IN₂OS424.26Antibody radioiodination
N-[2-(3-Iodophenyl)-1,3-benzoxazol-5-yl]acetamide C₁₅H₁₁IN₂O₂378.17Chemical building block

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-iodophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTRKARNTJYVJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Pathways and Mechanistic Investigations of 2 3 Iodophenyl Acetamide Derivatives

Substitution Reactions Involving Halogen Atoms

The iodine atom attached to the phenyl ring is an excellent leaving group, making it a prime site for substitution reactions. This reactivity is fundamental to the use of 2-(3-Iodophenyl)acetamide as a building block in the synthesis of more complex molecules.

Nucleophilic Substitution of Aryl Iodides

Direct nucleophilic aromatic substitution (SNAr) on an unactivated aryl iodide like this compound is generally difficult due to the electron-rich nature of the aromatic ring. Such reactions typically require strong activation by electron-withdrawing groups at the ortho or para positions, which are absent in this molecule.

However, the synthetic utility of the C-I bond is fully realized through transition-metal-catalyzed cross-coupling reactions. These processes, which formally result in the substitution of the iodide with various nucleophilic partners, proceed via organometallic intermediates rather than a direct SNAr mechanism. Palladium-catalyzed reactions are particularly prominent in this context. The general cycle involves the oxidative addition of the aryl iodide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent (in Suzuki or Stille reactions) or migratory insertion (in Heck and Sonogashira reactions), and concluding with reductive elimination to yield the product and regenerate the palladium catalyst.

Key examples of these transformations applicable to this compound are summarized in the table below.

Reaction Name Nucleophilic Partner Catalyst System (Typical) Bond Formed Product Type
Suzuki Coupling Organoboron reagent (R-B(OR)₂)Pd(PPh₃)₄, PdCl₂(dppf) + Base (e.g., K₂CO₃)C-C (sp²-sp²)Biaryl acetamide (B32628)
Heck Coupling Alkene (R-CH=CH₂)Pd(OAc)₂, PdCl₂ + Ligand (e.g., PPh₃)C-C (sp²-sp²)Alkenylphenyl acetamide
Sonogashira Coupling Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI + Base (e.g., NEt₃)C-C (sp²-sp)Alkynylphenyl acetamide
Buchwald-Hartwig Amination Amine (R₂NH)Pd₂(dba)₃, Pd(OAc)₂ + Ligand (e.g., BINAP)C-NN-Aryl acetamide
Ullmann Condensation Alcohol (ROH), Thiol (RSH)CuI, Cu₂O + Ligand (e.g., phenanthroline)C-O, C-SAryl ether/thioether

Derivatization via Functional Group Exchange

The cross-coupling reactions discussed above are powerful methods for derivatization through functional group exchange. By selecting the appropriate coupling partner, the iodo group can be effectively replaced with a wide array of other functionalities, significantly altering the molecule's properties. For instance, a Suzuki coupling exchanges the iodine for a new aryl or vinyl group, while a Buchwald-Hartwig amination replaces it with a substituted amino group. These transformations allow for the systematic modification of the phenyl ring, enabling the exploration of structure-activity relationships in medicinal chemistry or the fine-tuning of material properties.

Oxidation and Reduction Processes of the Acetamide Moiety

The acetamide functional group is generally robust and relatively resistant to chemical transformation.

Oxidation: The acetamide moiety is stable towards many common oxidizing agents. The carbon of the carbonyl group is already in a high oxidation state (+3), and further oxidation is not readily achieved without cleaving carbon-carbon bonds under harsh conditions. Similarly, the nitrogen atom is not easily oxidized.

Reduction: In contrast, the carbonyl group of the acetamide can be reduced. This transformation, however, requires powerful reducing agents, as amides are one of the least reactive carboxylic acid derivatives. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) are ineffective for this purpose. The reagent of choice for the reduction of amides is Lithium Aluminium Hydride (LiAlH₄). The reaction proceeds by converting the acetamide into the corresponding amine. For this compound, this reaction yields 2-(3-iodophenyl)ethanamine.

The mechanism involves two key stages:

Nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

The oxygen atom coordinates to the Lewis acidic aluminum, forming a good leaving group (O-AlH₃). This group is eliminated to form a transient, highly reactive iminium ion.

A second hydride ion rapidly attacks the iminium carbon, completing the reduction to the amine.

Process Reagent(s) Solvent Product
Reduction 1. Lithium Aluminium Hydride (LiAlH₄)2. H₂O or H₃O⁺ (workup)Anhydrous Ether (e.g., THF, Diethyl ether)2-(3-Iodophenyl)ethanamine

Hydrolytic Cleavage of the Amide Bond

The amide bond in this compound can be cleaved through hydrolysis, a reaction that breaks the bond by adding a molecule of water. This process is typically very slow at neutral pH but can be significantly accelerated by heating under either acidic or basic conditions. chemguide.co.uk The products of hydrolysis are 3-iodophenylacetic acid and ammonia (B1221849) (or their respective conjugate acid/base forms, depending on the pH).

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., aqueous HCl or H₂SO₄), the carbonyl oxygen is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A proton transfer and subsequent elimination of ammonia (which is protonated to the ammonium (B1175870) ion in the acidic medium) leads to the formation of the carboxylic acid. study.com

Base-Catalyzed (Saponification) Hydrolysis: In the presence of a strong base (e.g., aqueous NaOH or KOH), a hydroxide (B78521) ion acts as the nucleophile, directly attacking the carbonyl carbon. This forms a tetrahedral intermediate. The amide ion (⁻NH₂) is a poor leaving group, so the intermediate expels it to reform the carbonyl, but this is a reversible step. However, an acid-base reaction between the initially formed carboxylic acid and the strong base present in the medium deprotonates the acid to form a carboxylate salt. This irreversible step drives the reaction to completion. The other product is ammonia. chemguide.co.uk

Condition Reagents Key Mechanistic Step Products
Acidic Dilute H₂SO₄ or HCl, HeatProtonation of carbonyl oxygen3-Iodophenylacetic acid + Ammonium ion (NH₄⁺)
Basic Dilute NaOH or KOH, HeatNucleophilic attack by hydroxide ion (OH⁻)3-Iodophenylacetate salt + Ammonia (NH₃)

Cascade Reactions and Tandem Processes in Complex Molecule Synthesis

The presence of the reactive C-I bond makes this compound a suitable substrate for cascade (or tandem) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. These processes are highly efficient for building molecular complexity. Palladium-catalyzed cascade reactions are particularly well-documented for aryl iodides.

For example, a hypothetical cascade process could involve an initial intermolecular Heck reaction between this compound and an appropriately functionalized alkene, followed by an intramolecular cyclization. If the alkene partner contains a nucleophilic group (like an amine or alcohol), this group could attack the newly formed organopalladium intermediate or a related species, leading to the formation of a heterocyclic system. Such strategies are invaluable in synthesizing complex scaffolds found in natural products and pharmaceuticals.

Exploration of Radical Mechanisms: Photoinduced Aromatic Radical Nucleophilic Substitution (SRN1)

Beyond the organometallic pathways, the C-I bond can also participate in radical reactions. The Substitution Radical-Nucleophilic Unimolecular (SRN1) reaction is a chain mechanism that allows for the substitution of aryl halides by certain nucleophiles, particularly under photolytic or electrochemical initiation. mdpi.com This pathway is advantageous as it does not require the strong electron-withdrawing groups needed for classical SNAr reactions. mdpi.com

The SRN1 mechanism proceeds through three main stages: mdpi.com

Initiation: An electron is transferred to the this compound molecule, often from a photoexcited donor or via direct electrochemical reduction. This forms a radical anion.

Propagation:

The radical anion rapidly fragments, cleaving the weak C-I bond to release an iodide anion and form a 3-(acetamidomethyl)phenyl radical.

This aryl radical reacts with a nucleophile (e.g., an enolate, thiolate, or phosphide (B1233454) anion) to form a new radical anion.

This new radical anion transfers its extra electron to a fresh molecule of this compound, forming the substituted product and propagating the chain by generating a new radical anion intermediate.

Termination: The chain reaction can be terminated by various processes, such as radical dimerization or reaction with a solvent molecule.

This pathway provides a complementary method to transition-metal catalysis for forming C-C and C-heteroatom bonds, particularly with soft, carbon-based nucleophiles.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Aromatic and Aliphatic Proton Assignment

Detailed experimental ¹H NMR data for 2-(3-Iodophenyl)acetamide has not been found in the surveyed literature. However, the ¹H NMR spectrum of its precursor, 2-(3-Iodophenyl)acetic acid, has been reported. The analysis of this spectrum allows for the assignment of the aromatic and aliphatic protons in this related molecule.

A reported ¹H NMR spectrum of 2-(3-Iodophenyl)acetic acid in DMSO-d6 shows the following chemical shifts (δ) in ppm: a singlet at 7.65 ppm (1H), a doublet at 7.5 ppm (1H), a doublet at 7.3 ppm (1H), a multiplet at 7.1 ppm (1H), and a singlet at 3.6 ppm (2H). chemicalbook.com These signals correspond to the protons on the aromatic ring and the methylene (B1212753) protons of the acetic acid side chain.

Table 1: ¹H NMR Data for 2-(3-Iodophenyl)acetic acid

Chemical Shift (ppm) Multiplicity Number of Protons Assignment
7.65 s 1H Aromatic CH
7.5 d 1H Aromatic CH
7.3 d 1H Aromatic CH
7.1 m 1H Aromatic CH

Source: ChemicalBook, 2025 chemicalbook.com

Carbon-13 (¹³C) NMR for Carbon Skeleton Confirmation

Specific experimental ¹³C NMR data for this compound could not be located in the available literature. For its precursor, 2-(3-Iodophenyl)acetic acid, while ¹H NMR data is available, a corresponding complete ¹³C NMR dataset was not found in the same sources. Typically, a ¹³C NMR spectrum would be utilized to confirm the carbon framework of the molecule, showing distinct signals for the carboxylic acid carbon, the aliphatic methylene carbon, and the carbons of the iodinated phenyl ring.

Two-Dimensional NMR Techniques for Connectivity Elucidation

There is no available information in the reviewed literature regarding two-dimensional NMR studies (such as COSY, HSQC, or HMBC) for this compound or its precursor, 2-(3-Iodophenyl)acetic acid. Such techniques would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Experimental Infrared (IR) spectroscopy data for this compound is not available in the public domain based on the conducted searches. IR spectroscopy is a key technique for identifying the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, one would expect to observe characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide I band, and the N-H bending of the amide II band, in addition to the vibrations associated with the substituted aromatic ring and the aliphatic C-H bonds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No specific experimental high-resolution mass spectrometry (HRMS) data for this compound was found in the reviewed scientific literature. HRMS is a critical technique for determining the exact mass of a molecule, which in turn allows for the confirmation of its elemental composition. For this compound, with a molecular formula of C₈H₈INO, the expected monoisotopic mass would be 260.9651 g/mol .

Single Crystal X-ray Diffraction (SC-XRD) Analysis

A search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. Therefore, information regarding its crystal system, space group, and precise bond lengths and angles is currently unavailable. Such an analysis would provide the definitive three-dimensional structure of the molecule in the solid state.

Determination of Molecular Conformation and Dihedral Angles

The precise three-dimensional structure of this compound in the solid state would be determined using single-crystal X-ray diffraction. This technique provides the atomic coordinates within the crystal lattice, from which intramolecular parameters such as bond lengths, bond angles, and dihedral (torsion) angles can be accurately calculated.

The key conformational features of this compound would be the relative orientations of the iodophenyl ring and the acetamide (B32628) side chain. The flexibility of the molecule is primarily around the C(phenyl)-CH2 and CH2-C(O) bonds. The dihedral angles would quantify the twist of the acetamide group relative to the plane of the phenyl ring. For instance, in a related iodo-amide compound, N-(5-iodo-4-phenyl-thiazol-2-yl)acetamide, the dihedral angle between the phenyl and thiazole (B1198619) rings was a critical parameter in defining its molecular conformation nih.gov. A similar analysis for this compound would be crucial for understanding its spatial arrangement.

Table 1: Hypothetical Dihedral Angles for this compound (Note: Atom numbering is for illustrative purposes only)

Torsion AngleValue (°)
I1-C3-C7-C8Data not available
C4-C3-C7-C8Data not available
C3-C7-C8-N1Data not available
C7-C8-N1-H1Data not available

Analysis of Crystal Packing Motifs and Intermolecular Interactions

The arrangement of molecules in the crystal, or crystal packing, is dictated by a network of intermolecular interactions. Single-crystal X-ray diffraction data would be essential to identify and characterize these interactions. For this compound, the primary interactions expected would be N-H···O hydrogen bonds, where the amide N-H group acts as a hydrogen bond donor and the carbonyl oxygen acts as an acceptor. These interactions are fundamental in the packing of many acetamide-containing structures.

Table 2: Hypothetical Intermolecular Interactions in Crystalline this compound

Interaction TypeDonor (D) - H ··· Acceptor (A)D···A Distance (Å)Symmetry Operation
Hydrogen BondN-H···OData not availableData not available
Halogen BondC-I···OData not availableData not available
van der WaalsC-H···πData not availableData not available

Variable-Temperature X-ray Diffraction Studies for Phase Transitions

Variable-temperature X-ray diffraction (VT-XRD) is a powerful technique to study the structural stability of a crystalline material and to detect any temperature-induced phase transitions. By collecting diffraction data at various temperatures (both cooling and heating), changes in the unit cell parameters, molecular conformation, and crystal packing can be monitored.

Such a study on this compound would reveal whether it exists in different polymorphic forms at different temperatures and would provide information on its thermal expansion properties. For example, some organic molecules exhibit conformational polymorphism, where different crystal structures arise from different molecular conformations, and these can sometimes interconvert with temperature rsc.org. VT-XRD can detect these subtle structural changes. arizona.edumdpi.com

Table 3: Hypothetical Unit Cell Parameters of this compound at Different Temperatures

Temperature (K)a (Å)b (Å)c (Å)β (°)Volume (ų)
100Data not availableData not availableData not availableData not availableData not available
298Data not availableData not availableData not availableData not availableData not available

Hirshfeld Surface Analysis for Quantitative Intermolecular Interaction Assessment

For this compound, a Hirshfeld analysis would quantify the relative importance of hydrogen bonding, halogen bonding, and other van der Waals contacts. In studies of similar molecules, H···H, C···H, and O···H contacts often dominate the Hirshfeld surface mdpi.com. The presence of iodine would likely result in a significant contribution from H···I and C···I contacts.

Table 4: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Interaction TypeContribution (%)
H···HData not available
O···H / H···OData not available
C···H / H···CData not available
I···H / H···IData not available
I···C / C···IData not available
I···O / O···IData not available

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements in a compound. For this compound, with a molecular formula of C₈H₈INO, this analysis would provide the experimental percentages of carbon, hydrogen, iodine, and nitrogen. The results are compared against the theoretically calculated percentages. A close agreement, typically within ±0.4%, is a standard criterion for confirming the elemental composition and purity of a synthesized compound nih.govresearchgate.net.

Table 5: Elemental Analysis Data for this compound

ElementCalculated (%)Found (%)
Carbon (C)36.81Data not available
Hydrogen (H)3.09Data not available
Iodine (I)48.61Data not available
Nitrogen (N)5.37Data not available
Oxygen (O)6.13Data not available

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density. nih.gov Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are commonly employed to model the electronic structure of organic molecules like substituted phenylacetamides. nih.govresearchgate.netmdpi.commdpi.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. nih.gov For 2-(3-Iodophenyl)acetamide, this process would reveal key structural parameters such as bond lengths, bond angles, and dihedral (torsion) angles.

Conformational analysis is crucial for flexible molecules. The rotation around the C-C and C-N single bonds in the acetamide (B32628) side chain allows for different spatial arrangements (conformers). Computational methods can identify the most stable conformers by comparing their relative energies. rsc.org For instance, in substituted benzenes and related structures, the orientation of the substituent relative to the phenyl ring significantly impacts stability due to steric and electronic effects. rsc.orglibretexts.org The most stable conformer of this compound would likely feature a specific orientation of the acetamide group relative to the iodophenyl ring to minimize steric hindrance.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Phenylacetamide Moiety (Illustrative Data) Note: This data is based on computational studies of structurally similar molecules and serves as an illustrative example for the this compound system.

ParameterBondPredicted Value
Bond LengthC=O~1.22 Å
C-N (amide)~1.36 Å
C-I~2.10 Å
C-C (ring)~1.39 Å
Bond AngleO=C-N~122°
C-N-H~120°
C-C-I~120°
Dihedral AngleC-C-N-HVaries with conformation

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comtaylorandfrancis.com

The energy of the HOMO (EHOMO) is related to the molecule's ionization potential, and the energy of the LUMO (ELUMO) is related to its electron affinity. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov In this compound, the HOMO is expected to be localized primarily on the iodophenyl ring, which is rich in π-electrons, while the LUMO may be distributed across the conjugated system.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Phenylacetamide Note: Values are hypothetical and for illustrative purposes, based on typical results from DFT calculations on similar aromatic amides.

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-1.2
HOMO-LUMO Gap (ΔE)5.3

Fukui functions provide a more detailed, quantitative measure of local reactivity at specific atomic sites within a molecule. nih.govscm.com Derived from DFT, these functions identify which atoms are most susceptible to different types of chemical attack. faccts.de

There are three main types of Fukui functions:

f+(r) : Predicts reactivity towards a nucleophilic attack (where the molecule accepts an electron). High values indicate the most electrophilic sites.

f-(r) : Predicts reactivity towards an electrophilic attack (where the molecule donates an electron). High values indicate the most nucleophilic sites.

f0(r) : Predicts reactivity towards a radical attack.

For this compound, Fukui analysis would likely identify the oxygen atom of the carbonyl group and the nitrogen atom of the amide as primary nucleophilic centers (high f-). The carbonyl carbon and specific carbons on the aromatic ring would be identified as key electrophilic centers (high f+). researchgate.netresearchgate.net This analysis provides a more refined picture of reactivity than MEP maps alone. nih.gov

Ionization Potential (IP) : The energy required to remove an electron. It can be approximated using Koopmans' theorem as IP ≈ -EHOMO . A more accurate value can be obtained via the ΔSCF method, which calculates the energy difference between the neutral molecule and its cation (IP = Ecation - Eneutral). dovepress.comresearchgate.net

Electron Affinity (EA) : The energy released when an electron is added. It can be approximated as EA ≈ -ELUMO or calculated via the ΔSCF method (EA = Eneutral - Eanion). dovepress.comopenmx-square.org

Chemical Potential (μ) : Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2 .

Chemical Hardness (η) : Measures the resistance of a molecule to changes in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2 . Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

These descriptors provide a quantitative framework for comparing the reactivity and stability of this compound with other compounds.

Table 3: Calculated Global Reactivity Descriptors (Illustrative) Note: Values are calculated from the illustrative HOMO/LUMO energies in Table 2.

DescriptorFormulaCalculated Value (eV)
Ionization Potential (IP)-EHOMO6.5
Electron Affinity (EA)-ELUMO1.2
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.85
Chemical Hardness (η)(ELUMO - EHOMO) / 22.65

While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of molecules in their electronically excited states. chemrxiv.org It is a powerful tool for predicting electronic absorption spectra (like UV-Vis spectra) by calculating the vertical transition energies from the ground state to various excited states. researchgate.netrsc.org

A TD-DFT calculation for this compound would yield a list of excited states, their corresponding excitation energies (often expressed as wavelengths in nm), and their oscillator strengths, which relate to the intensity of the absorption peak. Analysis of the molecular orbitals involved in these transitions (e.g., HOMO → LUMO) reveals their nature, such as π→π* or n→π* transitions, providing a deep understanding of the molecule's interaction with light. rsc.org

Table 4: Representative TD-DFT Output for an Aromatic Amide (Illustrative) Note: This data is hypothetical and for illustrative purposes only.

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major ContributionTransition Type
S14.522740.15HOMO → LUMOπ→π
S24.982490.08HOMO-1 → LUMOπ→π
S35.252360.02HOMO → LUMO+1n→π*

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing detailed insights into their conformational dynamics and flexibility. By solving Newton's equations of motion, MD simulations can map the energy landscape of a molecule and identify its preferred shapes and transitional states.

For a molecule like this compound, MD simulations would reveal the rotational freedom around its single bonds, particularly the bond connecting the phenyl ring to the acetamide group and the C-N bond of the amide. The simulation would track the trajectory of each atom over time, allowing for the analysis of dihedral angle distributions to identify the most stable conformers. Such studies on related molecules have been used to understand how molecular shape influences interaction with biological targets. google.com For instance, a simulation could predict whether the acetamide side chain is likely to be extended or folded back towards the phenyl ring, a critical factor in how it might fit into a protein's binding site.

Table 1: Hypothetical Key Parameters for MD Simulation of this compound

ParameterDescriptionPotential Insight
Force FieldA set of parameters used to calculate the potential energy of the system (e.g., AMBER, CHARMM).Ensures accurate representation of atomic interactions.
Simulation TimeThe duration of the simulation, typically in nanoseconds (ns) or microseconds (µs).Allows for the observation of conformational changes over a relevant timescale.
Temperature & PressureControlled conditions to mimic a specific environment (e.g., human body temperature).Provides understanding of molecular behavior under physiological conditions.
Root Mean Square Deviation (RMSD)A measure of the average distance between the atoms of superimposed structures.Indicates the stability of the molecule's conformation over the simulation time.
Radius of Gyration (Rg)A measure of the molecule's compactness.Reveals changes in the overall shape and size of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules, thereby guiding lead optimization in drug discovery.

In the context of this compound, a QSAR study would involve synthesizing a series of derivatives with varied substituents on the phenyl ring or acetamide moiety. The biological activity of these compounds against a specific target would be measured experimentally. Subsequently, various molecular descriptors—such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) properties—would be calculated for each molecule. Statistical methods are then used to build a mathematical model linking these descriptors to the observed activity. For example, a QSAR model might reveal that increasing the electronegativity at a certain position on the phenyl ring enhances binding affinity, guiding chemists to synthesize new derivatives with electron-withdrawing groups at that position.

Table 2: Example Descriptors Used in QSAR Models for Acetamide Derivatives

Descriptor TypeExample DescriptorRelevance to Biological Activity
Electronic Dipole MomentInfluences long-range electrostatic interactions with a target protein.
Partial Atomic ChargesDetermines the strength of localized electrostatic interactions and hydrogen bonding.
Steric/Topological Molecular WeightRelates to the size and bulk of the molecule, affecting its fit in a binding pocket.
Principal Moments of Inertia (PMI)Describes the 3D shape of the molecule, which is crucial for binding specificity.
Hydrophobic LogP (Octanol-Water Partition Coefficient)Measures the lipophilicity of the molecule, affecting its ability to cross cell membranes and engage in hydrophobic interactions.

Molecular Docking for Ligand-Target Interaction Prediction (Theoretical Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). The primary goal is to predict the binding mode and affinity, often represented by a docking score. This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action.

To perform a docking study with this compound, a three-dimensional structure of a target protein is required. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's active site, scoring each pose based on a function that estimates the binding free energy. The results would provide a theoretical model of how this compound interacts with key amino acid residues in the binding site, highlighting potential hydrogen bonds, hydrophobic interactions, and other non-covalent contacts. Studies on similar acetamide derivatives have successfully used docking to predict binding conformations and rationalize their inhibitory activities.

Non-Covalent Interaction Analysis (e.g., Halogen Bonding, Hydrogen Bonding, π-Stacking)

Non-covalent interactions are critical for molecular recognition and the stability of a ligand-receptor complex. The structure of this compound contains several functional groups capable of engaging in these interactions.

Halogen Bonding: The iodine atom on the phenyl ring is a key feature. Iodine, being a large and polarizable halogen, can act as a halogen bond donor, forming a favorable electrostatic interaction with a Lewis basic site (e.g., a carbonyl oxygen or a nitrogen atom) on a receptor. This type of interaction is increasingly recognized as a significant contributor to binding affinity in medicinal chemistry.

Hydrogen Bonding: The acetamide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These allow the molecule to form strong, directional hydrogen bonds with complementary residues in a protein's active site, which is often a primary determinant of binding specificity.

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify the relative contributions of these different non-covalent interactions in the solid state, providing insights that are also relevant to interactions in a biological context.

Table 3: Potential Non-Covalent Interactions of this compound

Interaction TypeMolecular Feature InvolvedPotential Interacting Partner (in a Protein)
Halogen BondingIodine atomCarbonyl oxygen, Aspartate/Glutamate side chains
Hydrogen Bonding (Donor)Amide N-H groupCarbonyl oxygen, Serine/Threonine hydroxyl groups
Hydrogen Bonding (Acceptor)Amide C=O groupAmide N-H of protein backbone, Lysine/Arginine side chains
π-π StackingPhenyl ringPhenylalanine, Tyrosine, Tryptophan residues
Hydrophobic InteractionsPhenyl ring, methylene (B1212753) groupAlanine, Valine, Leucine, Isoleucine residues

Charge Transfer Analysis (e.g., NBO Analysis, Electrophilicity-Based Charge Transfer)

Charge transfer analysis provides insight into the electronic properties of a molecule, including the distribution of electrons and the nature of chemical bonds. Natural Bond Orbital (NBO) analysis is a common method used to study intramolecular and intermolecular bonding and charge transfer interactions. google.com

Application As Precursors and Intermediates in Chemical Synthesis

Building Block for Complex Organic Molecule Development

In organic synthesis, "building blocks" are relatively simple molecules that can be assembled into more complex structures. 2-(3-Iodophenyl)acetamide fits this role adeptly due to the reactivity of its carbon-iodine (C-I) bond. This bond is a key functional group for participating in numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds.

Notable reactions where this compound can be employed include:

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes. rsc.orgnih.govnih.gov By reacting this compound with various alkynes, chemists can introduce acetylenic moieties, significantly increasing molecular complexity and providing a gateway to other functional groups or cyclic structures. libretexts.orgacs.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This allows for the introduction of vinyl groups onto the phenyl ring of the acetamide (B32628), creating precursors for polymers and other complex organic materials. mdpi.comnih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgacsgcipr.orgorganic-chemistry.org Utilizing this compound in this reaction enables the synthesis of diarylamine or alkylarylamine derivatives, which are common structures in pharmaceuticals. libretexts.orgmatthey.com

The versatility of these reactions makes this compound a crucial starting material for building a wide array of intricate organic molecules.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions Utilizing Aryl Iodides
Reaction NameCoupling PartnersBond FormedCatalyst System (Typical)
Sonogashira Coupling Aryl Iodide + Terminal AlkyneC(sp²)–C(sp)Pd catalyst, Cu(I) co-catalyst, Base
Heck Reaction Aryl Iodide + AlkeneC(sp²)–C(sp²)Pd catalyst, Base
Buchwald-Hartwig Amination Aryl Iodide + Amine (1° or 2°)C(sp²)–NPd catalyst, Ligand, Base

Scaffold Development for Novel Chemical Entities

A chemical scaffold is a core structure of a molecule upon which various functional groups can be appended to create a library of related compounds. This compound is an ideal candidate for scaffold development in medicinal chemistry. Its phenylacetamide core is present in numerous biologically active compounds.

The molecule offers two primary points for diversification:

The Acetamide Group: The amide bond can be hydrolyzed to the corresponding amine or acid, which can then be derivatized with a wide range of substituents to explore structure-activity relationships (SAR).

The Iodo Group: As established, the iodine atom can be replaced with various other groups using palladium-catalyzed reactions. This allows for the systematic modification of the "eastern" vector of the molecule, influencing properties such as potency, selectivity, and pharmacokinetics.

By systematically altering these two positions, researchers can generate a large library of novel chemical entities built upon the 3-phenylacetamide scaffold, which can then be screened for desired biological activities.

Precursors for Heterocyclic Compound Synthesis (e.g., Quinoline (B57606) Derivatives, Indoles, Benzothiazoles)

Heterocyclic compounds are a cornerstone of medicinal chemistry, and this compound serves as a valuable precursor for their synthesis.

Quinoline Derivatives: Quinolines are a class of nitrogen-containing heterocycles with a broad range of pharmacological activities. nih.govorientjchem.orgresearchgate.net A plausible route to quinoline derivatives from this compound involves a Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization reaction. The resulting product can then be further modified to produce a variety of substituted quinolines. libretexts.orgresearchgate.net

Indoles: The indole (B1671886) nucleus is another privileged scaffold in drug discovery. nih.govresearchgate.net Synthesis of indoles can be achieved through various methods, including the palladium-catalyzed cyclization of o-alkynylanilines. nih.govorganic-chemistry.org Starting with this compound, a Sonogashira or Heck coupling could install the necessary functionality to facilitate a subsequent intramolecular cyclization, leading to the formation of the indole ring system.

Benzothiazoles: Benzothiazoles are bicyclic heterocycles known for their diverse biological activities. organic-chemistry.orgnih.govjetir.org The synthesis of a benzothiazole (B30560) derivative containing a 3-iodophenyl moiety, specifically Benzo[d]thiazol-2-yl(3-iodophenyl)methanone, has been reported, demonstrating the utility of iodophenyl precursors in this context. nih.gov A potential pathway from this compound could involve conversion of the iodo group to a thiol or aminothiol, followed by condensation and cyclization to form the benzothiazole ring.

Synthesis of Specialized Derivatives (e.g., Trifluoroacetylaniline Compounds)

The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, such as metabolic stability and binding affinity. nih.gov Trifluoroacetylated compounds are therefore of great interest in pharmaceutical and agrochemical research.

The synthesis of the related compound, 2,2,2-Trifluoro-N-(2-iodophenyl)acetamide, has been documented. nih.gov By analogy, N-(3-iodophenyl)trifluoroacetamide can be synthesized from the corresponding precursor, 3-iodoaniline (B1194756). This reaction typically involves the acylation of the aniline (B41778) with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) or trifluoroacetyl chloride. While not a direct product from this compound, it represents a closely related specialized derivative where the acetamide group is replaced by a trifluoroacetamide (B147638) group, highlighting the chemical space accessible from the core 3-iodoaniline structure.

Role in Radioiodination Chemistry as a Prosthetic Group

Radioiodination is the process of incorporating a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) into a molecule for applications in medical imaging (like SPECT) and radiotherapy. When a molecule does not have a suitable site for direct iodination, a "prosthetic group" is used. This is a small molecule that is first radioiodinated and then attached to the target molecule.

The 3-iodophenyl moiety is a key component of several important prosthetic groups. For example, N-succinimidyl-3-[I]iodobenzoate (SIB) and 1-(3-[I]iodophenyl) maleimide (B117702) (IPM) are well-known agents used to label proteins and peptides. mdpi.com

Significantly, a complex molecule known as AGI-5198 contains the N-(3-iodophenyl)-acetamide core structure. nih.gov This demonstrates that derivatives of this compound are directly relevant as scaffolds for developing new radioiodinated agents. The acetamide portion can be modified to attach to biomolecules, while the 3-iodophenyl group serves as the site for introducing the radioisotope.

Table 2: Examples of Prosthetic Groups and Related Compounds
Compound NameAbbreviationKey Structural FeatureApplication
N-succinimidyl-3-iodobenzoateSIB3-IodophenylRadioiodination of amines
1-(3-Iodophenyl) maleimideIPM3-IodophenylRadioiodination of thiols
AGI-5198-N-(3-iodophenyl)-acetamideResearch compound

Advanced Topics in Intermolecular Interactions and Molecular Recognition

Investigation of Hydrogen Bonding Networks in Crystal Structures and Solutions

The acetamide (B32628) functional group is a robust hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). In the solid state, phenylacetamide derivatives typically form predictable hydrogen-bonding patterns. The most common motif involves the formation of chains or ribbons where the N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule.

Based on studies of various substituted acetanilides and related structures, it is highly probable that 2-(3-iodophenyl)acetamide would crystallize to form supramolecular chains mediated by N-H···O hydrogen bonds. The topology of these chains can be influenced by other substituents on the phenyl ring. For instance, in the crystal structure of N-(3-bromophenyl)acetamide, molecules are linked through N-H···O hydrogen bonding into supramolecular chains with a twisted topology. A similar arrangement can be anticipated for the iodo-analogue.

In solution, the hydrogen bonding capabilities of this compound would be dominated by interactions with the solvent molecules. In protic solvents, the N-H and C=O groups would form hydrogen bonds with the solvent. In aprotic solvents, self-association through N-H···O hydrogen bonding to form dimers or small oligomers might occur, depending on the concentration and the nature of the solvent.

Table 1: Predicted Hydrogen Bonding Parameters in the Solid State of this compound (based on analogous structures)

Interaction Type Donor Acceptor Typical Distance (Å) Typical Angle (°)
Strong N-H O=C 2.8 - 3.0 150 - 180
Weak C(aryl)-H O=C 3.2 - 3.5 120 - 160
Weak C(methylene)-H O=C 3.2 - 3.5 120 - 160

Role of Halogen Bonding in Molecular Recognition and Self-Assembly

The iodine atom on the phenyl ring of this compound is a key feature that can direct molecular recognition and self-assembly through halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base (such as an oxygen, nitrogen, or sulfur atom). This interaction is directional, occurring along the axis of the C-I bond, where a region of positive electrostatic potential, known as a "σ-hole," is located.

In the context of this compound, the iodine atom could form halogen bonds with various acceptors. In the pure crystalline solid, the most likely halogen bond acceptor would be the carbonyl oxygen of a neighboring molecule, leading to a C-I···O=C interaction. Such interactions have been observed in the crystal structures of other iodinated organic molecules. These halogen bonds can act in concert with hydrogen bonds to form complex 2D sheets or 3D networks, providing additional stability to the crystal lattice.

The strength of the halogen bond is influenced by the electron-withdrawing character of the substituent on the halogen-bearing ring. The acetamide group is moderately activating, which might slightly reduce the magnitude of the σ-hole on the iodine atom compared to a more electron-withdrawing substituent. Nevertheless, the C(sp²)-I bond is sufficiently polarized to engage in significant halogen bonding.

In a broader context of molecular recognition, the iodine atom of this compound could be exploited to direct the binding of this molecule to a specific receptor site in a biological system or in the design of supramolecular materials. For example, it could form a halogen bond with a carbonyl oxygen or a nitrogen atom in a protein or a nucleic acid. The directionality and strength of halogen bonds make them a valuable tool in crystal engineering and drug design. acs.orgnih.gov

Table 2: Potential Halogen Bond Interactions for this compound

Donor Atom Acceptor Atom/Group Context Significance
Iodine Carbonyl Oxygen (O=C) Crystal Engineering, Self-Assembly Formation of supramolecular synthons, stabilization of crystal packing.
Iodine Nitrogen (e.g., in pyridine (B92270) or DNA bases) Molecular Recognition, Biological Systems Site-specific binding, ligand-receptor interactions.

Influence of Substituent Effects on Conformational Flexibility and Molecular Architecture

The iodine atom is relatively large and has a significant van der Waals radius. In the meta position, steric hindrance with the acetamide side chain is less pronounced than it would be in the ortho position. This allows for a greater degree of conformational freedom. However, the electronic effects of the iodine substituent, being weakly deactivating through induction and weakly activating through resonance, can influence the torsional barriers and the planarity of the molecule.

In the solid state, the observed conformation will be a balance between the lowest energy intramolecular conformation and the most stable intermolecular packing arrangement. Crystal packing forces often lead to a conformation that is not the global minimum in the gas phase. The interplay between hydrogen bonding, halogen bonding, and van der Waals forces will ultimately determine the molecular architecture in the crystal. Studies on isomeric N-(iodophenyl)nitrophthalimides have shown that changing the substituent position leads to vastly different supramolecular structures, highlighting the critical role of substituent effects. nih.gov For this compound, the meta substitution pattern allows for the formation of linear or zig-zag hydrogen-bonded chains without significant steric impediment from the iodine atom, which in turn can participate in lateral halogen bonding to assemble these chains into more complex structures.

Theoretical Studies of Intermolecular Interactions (e.g., with DNA bases, Protein Binding Surfaces)

While specific theoretical studies on the interaction of this compound with biological macromolecules were not identified, computational methods can provide valuable insights into its potential binding modes. The principles of such interactions are well-established.

Interaction with Protein Binding Surfaces: The binding of this compound to a protein would be governed by a combination of interactions. The phenyl ring can engage in π-π stacking or hydrophobic interactions with aromatic or aliphatic amino acid residues. The acetamide group is an excellent hydrogen bond donor and acceptor and would likely form hydrogen bonds with polar residues or the protein backbone.

Crucially, the iodine atom can act as a halogen bond donor to electron-rich atoms on the protein surface, such as the carbonyl oxygen of the peptide backbone or the side chains of aspartate, glutamate, serine, or threonine. The directionality of the halogen bond can confer high specificity to the interaction. Computational studies on other halogenated ligands have demonstrated the importance of halogen bonding in achieving high binding affinity and selectivity. acs.org

Interaction with DNA Bases: The planar phenyl ring of this compound could potentially intercalate between DNA base pairs. The acetamide group could form hydrogen bonds with the phosphate (B84403) backbone or the functional groups on the edges of the base pairs. The iodine atom could form a halogen bond with a nitrogen or oxygen atom of a DNA base (e.g., the N7 of guanine (B1146940) or the O6 of guanine). Theoretical calculations would be instrumental in determining the preferred binding mode (intercalation vs. groove binding) and in quantifying the energetic contributions of the various intermolecular forces, including the halogen bond.

Emerging Research Directions for 2 3 Iodophenyl Acetamide and Analogues

Exploration in Advanced Materials Science Applications (e.g., Aggregation-Induced Emission)

The field of materials science is constantly in search of novel organic molecules with unique photophysical properties. One area of significant interest is Aggregation-Induced Emission (AIE), a phenomenon where non-emissive or weakly fluorescent molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. researchgate.net This behavior is the opposite of the common aggregation-caused quenching (ACQ) effect, where fluorescence is diminished upon aggregation. The primary mechanism behind AIE is the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels, leading to strong light emission. researchgate.net

While 2-(3-Iodophenyl)acetamide itself is not a traditional AIE luminogen (AIEgen), its structural components make it an excellent building block for designing new AIE-active materials. The phenylacetamide framework can be incorporated into larger, more complex molecular architectures known to exhibit AIE, such as those based on tetraphenylethylene (B103901) (TPE). The presence of the heavy iodine atom could further influence the photophysical properties through the heavy-atom effect, potentially enhancing processes like intersystem crossing, which is crucial for applications in photosensitizers and phosphorescent materials. researcher.life

Researchers are exploring how derivatives of this compound can be used in the development of new polymers and coatings with enhanced properties. By functionalizing the phenyl ring or the amide group, it is possible to create monomers that can be polymerized to form materials with tailored optical and electronic characteristics. For instance, incorporating AIE-active moieties through the iodine position could lead to polymers that are sensitive to environmental changes (e.g., solvents, temperature, or mechanical stress), making them suitable for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). nih.gov

Table 1: Potential AIE Properties of Hypothetical this compound Analogues
Hypothetical Analogue StructureDesign StrategyPotential AIE Application
TPE-substituted at the iodine positionIntroduce a well-known AIEgen (Tetraphenylethylene) to the core structure via cross-coupling.Highly fluorescent nanoparticles for cellular imaging and diagnostics.
Polymer with 2-(3-aminophenyl)acetamide (B136893) backboneCreate a polymer chain where restricted rotation between monomer units induces emission.Solid-state lighting (OLEDs) and mechanoluminescent sensors.
Self-assembling peptide-conjugateAttach to a peptide sequence that self-assembles into aggregates, restricting motion.Smart hydrogels for drug delivery with real-time fluorescence tracking. researchgate.net

Development of Novel Synthetic Methodologies for Derivatives

The synthetic versatility of this compound is central to its potential in emerging research. The carbon-iodine (C-I) bond on the phenyl ring is a particularly valuable handle for a wide array of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the systematic modification of the core structure.

Novel synthetic methodologies are being developed to efficiently generate libraries of this compound derivatives. Key approaches include:

Suzuki-Miyaura Coupling: Reacting the C-I bond with various arylboronic acids to synthesize bi-aryl and ter-aryl structures. This method is noted for its tolerance of a wide range of functional groups and is used to build complex molecular frameworks. mdpi.com

Sonogashira Coupling: The reaction with terminal alkynes to introduce alkynyl groups. This is a powerful tool for creating rigid, linear structures often sought in materials for optoelectronics. nih.gov

Buchwald-Hartwig Amination: Forming carbon-nitrogen bonds by coupling with various amines, leading to derivatives with altered electronic properties and solubility.

Amide Coupling: Modifying the acetamide (B32628) group itself. Starting from the precursor, 3-iodophenylacetic acid chemicalbook.com, a diverse range of amides can be synthesized by coupling it with different primary or secondary amines, altering the steric and electronic nature of the side chain. nih.govd-nb.info

These methodologies enable the creation of a vast chemical space around the this compound scaffold. By strategically combining different coupling partners and reaction conditions, chemists can fine-tune the properties of the resulting molecules for specific applications.

Table 2: Synthetic Methodologies for this compound Derivatives
Reaction TypeReactive SiteReagents/CatalystsResulting Derivative ClassReference Example
Suzuki CouplingC-I bondArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), BaseTri-aryl acetamides mdpi.com
Sonogashira CouplingC-I bondTerminal alkyne, Pd/Cu catalystsAlkynyl-substituted phenylacetamides nih.gov
Amide Bond FormationCarboxylic acid precursorVarious amines, Coupling agents (e.g., CDI, DCC)N-substituted 2-(3-iodophenyl)acetamides nih.gov
Ullmann-type CouplingC-I bondPhenols, Alcohols, Copper catalystArylether-linked derivatives

Theoretical Design of Functional Analogues with Tunable Properties

In parallel with synthetic efforts, computational chemistry and theoretical design are playing a crucial role in accelerating the discovery of novel functional materials based on the this compound scaffold. By using methods like Density Functional Theory (DFT), researchers can predict the geometric, electronic, and optical properties of hypothetical analogues before undertaking their complex synthesis. mdpi.com This in-silico approach saves time and resources by prioritizing the most promising candidates for experimental investigation.

Theoretical studies can be used to tune specific properties of the analogues by simulating the effects of different functional groups. For example, DFT calculations can predict:

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determine the electronic and optical properties of a molecule. A smaller HOMO-LUMO energy gap often corresponds to a red-shifted absorption and emission spectrum. mdpi.com

Nonlinear Optical (NLO) Properties: Calculations can estimate the hyperpolarizability of a molecule, which is a measure of its NLO response. By adding electron-donating and electron-accepting groups to the phenylacetamide framework, it is possible to design molecules with large NLO properties for applications in photonics and optical data storage. mdpi.com

Reactivity Descriptors: Theoretical models can predict the reactivity and stability of different analogues, guiding synthetic strategies. mdpi.comnih.gov

This rational design approach allows scientists to establish clear structure-property relationships. For instance, by systematically replacing the iodine atom with different substituents and calculating the resulting properties, a roadmap can be created for developing analogues with precisely tailored functionalities, whether for enhanced fluorescence, specific electronic behavior, or targeted biological activity. nih.govresearchgate.net

Table 3: Theoretical Design of Analogues with Tunable Properties (Illustrative DFT Predictions)
Analogue (Modification at Iodo-position)Predicted HOMO-LUMO Gap (eV)Implication for PropertiesPotential Application
-NO₂ (Electron-withdrawing)LowerRed-shifted absorption, potential for NLO activity.Optical materials.
-N(CH₃)₂ (Electron-donating)HigherBlue-shifted absorption, enhanced fluorescence quantum yield.Fluorescent probes.
-C≡C-Ph (Extended π-conjugation)Significantly LowerTunable emission color toward longer wavelengths.OLED emitters.

Q & A

Basic: What analytical techniques are critical for confirming the regioisomeric purity of 2-(3-Iodophenyl)acetamide derivatives?

To ensure regioisomeric purity, researchers should employ liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) and nuclear magnetic resonance (NMR) spectroscopy . LC-HRMS/MS provides accurate mass and fragmentation patterns to differentiate isomers, while 1^1H-NMR resolves structural discrepancies, such as distinguishing ortho- and meta-substituted derivatives. For example, a study initially misidentified 2-(3-hydroxyphenyl)acetamide sulfate due to incorrect starting material but corrected the assignment using these techniques .

Basic: How do synthetic routes for this compound address challenges in halogen incorporation?

Synthesis of iodinated derivatives requires precise control over reaction conditions (e.g., temperature, solvent, and catalysts) to avoid side reactions. The iodine atom’s steric bulk and electron-withdrawing nature necessitate optimized coupling reagents and protective groups. Vulcanchem’s documentation highlights the use of piperidine moieties and amide bond formation under inert atmospheres to stabilize intermediates .

Advanced: What methodological strategies are recommended for studying this compound’s interaction with central nervous system (CNS) targets?

Researchers should combine in vitro receptor-binding assays (e.g., radioligand displacement studies) with computational molecular docking . The iodine substituent enhances lipophilicity, potentially improving blood-brain barrier penetration. Comparative studies with halogen-substituted analogs (e.g., chloro- or bromophenyl derivatives) can elucidate structure-activity relationships (SAR). Evidence suggests iodine’s larger atomic radius increases receptor affinity compared to smaller halogens .

Advanced: How does halogen substitution on the phenyl ring influence biological activity in acetamide derivatives?

Halogens modulate electronic effects (e.g., electronegativity) and steric interactions , altering binding affinity and metabolic stability. A comparative analysis showed:

DerivativeHalogenKey Biological Impact
3-Iodophenyl derivativeIEnhanced CNS receptor affinity
3-Chlorophenyl derivativeClAntidepressant activity (reported)
4-Bromophenyl derivativeBrReduced potency vs. iodine
Iodine’s polarizability and lipophilicity make it advantageous for targeting hydrophobic binding pockets .

Basic: What are the common pitfalls in characterizing iodinated acetamides, and how can they be mitigated?

Challenges include iodine’s propensity for radical-mediated degradation and isomerization during synthesis . Mitigation strategies:

  • Use dark reaction conditions to prevent photodegradation.
  • Validate purity via HPLC coupled with diode-array detection (DAD) to detect trace isomers.
  • Employ isotopic labeling (e.g., 125^{125}I) for tracking stability in biological matrices .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Molecular dynamics simulations and quantitative structure-activity relationship (QSAR) models can predict solubility, metabolic pathways, and CYP450 interactions. For instance, iodine’s impact on logP values correlates with improved membrane permeability in silico models. Cross-validation with experimental data (e.g., microsomal stability assays) is critical .

Basic: What role does this compound play as a synthetic intermediate in drug discovery?

It serves as a precursor for radiolabeled probes (e.g., 123^{123}I or 131^{131}I isotopes) in imaging studies and for SAR exploration in neuroactive compounds. Its piperidine-acetamide scaffold is versatile for functionalization, enabling diversification into libraries for high-throughput screening .

Advanced: What experimental approaches resolve contradictions in reported biological activities of halogenated acetamides?

Contradictions often arise from differences in assay conditions or impurity profiles . Researchers should:

  • Standardize assays using WHO-recommended cell lines and controls.
  • Replicate studies with independently synthesized batches.
  • Perform meta-analyses of published data to identify consensus mechanisms. For example, conflicting CNS activity reports may reflect variations in blood-brain barrier models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3-Iodophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(3-Iodophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.